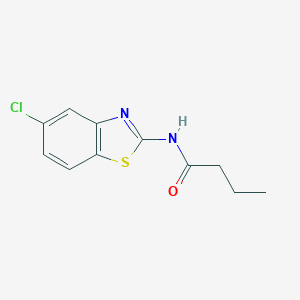![molecular formula C21H16BrN3O B244176 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B244176.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide, also known as BRD0705, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a strong inhibitory effect on several protein targets, making it a promising candidate for drug development.
Mechanism of Action
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide exerts its inhibitory effect by binding to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene transcription. This leads to a decrease in the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide has significant effects on cell proliferation, cell cycle progression, and apoptosis. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide has also been shown to inhibit the expression of several pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide in lab experiments is its strong inhibitory effect on several protein targets, making it a useful tool for studying gene transcription and regulation. However, one limitation of using N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide. One potential area of research is the development of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide-based therapeutics for the treatment of cancer and inflammatory disorders. Another potential area of research is the identification of new protein targets for N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide, which could lead to the development of new drugs with different mechanisms of action. Additionally, further studies are needed to fully understand the potential toxic effects of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide and to develop strategies to minimize these effects.
Synthesis Methods
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthesis begins with the preparation of 2-bromoaniline, which is then reacted with 2-methylbenzaldehyde to form the intermediate 2-methyl-N-(2-bromo-5-formylphenyl)benzamide. This intermediate is then reacted with 1H-benzimidazole-2-amine to form the final product, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. Studies have shown that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide has a strong inhibitory effect on several protein targets, including the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription and regulation.
properties
Molecular Formula |
C21H16BrN3O |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide |
InChI |
InChI=1S/C21H16BrN3O/c1-13-10-11-14(20-23-17-8-4-5-9-18(17)24-20)12-19(13)25-21(26)15-6-2-3-7-16(15)22/h2-12H,1H3,(H,23,24)(H,25,26) |
InChI Key |
ZIQYAKOHULMQGN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)

![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)
![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244110.png)

![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B244113.png)
![Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244115.png)
![Methyl 5-[(3-bromo-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244116.png)

![Methyl 5-{[(2-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B244119.png)